tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate
CAS No.:
Cat. No.: VC13526489
Molecular Formula: C13H22N2O4
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O4 |
|---|---|
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate |
| Standard InChI | InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-7-11(17)15-6-4-5-10(8-15)9-16/h9-10H,4-8H2,1-3H3,(H,14,18) |
| Standard InChI Key | JWUUMHCVVCQGDM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC(C1)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC(C1)C=O |
Introduction
tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate is a synthetic organic compound with the molecular formula C13H22N2O4 and a molecular weight of 270.32 g/mol. It features a tert-butyl carbamate group attached to a piperidine ring, which is further functionalized with a formyl group and an oxoethyl substituent. This compound is of interest in medicinal chemistry due to its structural features, which may serve as a scaffold for drug development.
Structural Features
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2D Structure: The molecule consists of:
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A tert-butyl carbamate group providing steric bulk.
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A piperidine ring substituted at the 3-position with a formyl group (-CHO).
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An oxoethyl linker connecting the piperidine ring to the carbamate nitrogen.
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3D Conformation: The spatial arrangement of the molecule includes:
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A chair conformation for the piperidine ring.
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Planarity around the formyl group due to sp hybridization.
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Computed Descriptors
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IUPAC Name: tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate.
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SMILES Notation: CC(C)(C)OC(=O)NCC(=O)N1CCCC(C1)C=O.
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InChIKey: JWUUMHCVVCQGDM-UHFFFAOYSA-N.
Synthesis Pathways
The synthesis of tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate typically involves:
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Starting Materials:
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Piperidine derivatives (e.g., 3-formylpiperidine).
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tert-butyl isocyanate or tert-butoxycarbonyl chloride (Boc-Cl).
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Oxoethyl intermediates.
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Reaction Steps:
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Formation of the piperidine derivative with a formyl group at the 3-position.
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Coupling with an oxoethyl linker using carbodiimide chemistry.
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Protection of the amine group with a tert-butoxycarbonyl (Boc) group.
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Purification and Characterization:
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Purification by recrystallization or chromatography.
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Characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry.
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Medicinal Chemistry
The unique combination of functional groups in this compound makes it a promising candidate for:
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Drug Development: Potential as a scaffold for enzyme inhibitors or receptor modulators.
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Prodrug Strategies: The carbamate group can serve as a protective moiety, releasing active metabolites in vivo.
Spectroscopic Characterization
| Technique | Observations |
|---|---|
| 1H^{1}H1H-NMR | Signals corresponding to piperidine protons, formyl group (-CHO), and tert-butyl protons. |
| 13C^{13}C13C-NMR | Peaks for carbonyl carbons (carbamate and aldehyde), tertiary carbons in tert-butyl group, and aliphatic carbons in the piperidine ring. |
| IR Spectroscopy | Strong absorption bands for C=O stretching (carbamate and aldehyde groups). |
Mass Spectrometry
The molecular ion peak at confirms the molecular weight of the compound.
Structural Comparison with Related Compounds
| Compound Name | Key Differences |
|---|---|
| tert-butyl N-methyl-N-[piperidin-3-yl]carbamate | Lacks the formyl and oxoethyl groups present in the title compound. |
| tert-butyl N-[piperidin-4-yl]-N-methylcarbamate | Substitution occurs at different positions on the piperidine ring. |
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